molecular formula C47H40N4 B12091506 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine

2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine

Cat. No.: B12091506
M. Wt: 660.8 g/mol
InChI Key: YBDVMYVKYGMMAN-UHFFFAOYSA-N
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Description

2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine is a compound known for its unique structural properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4,6-dichloropyrimidine with 9,9-dimethyl-9,10-dihydroacridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with nucleic acids or proteins, altering their function. The acridine groups can intercalate into DNA, disrupting replication and transcription processes. In electronic applications, the compound’s unique electronic properties facilitate efficient charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)phenyl] pyrimidine
  • 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] benzene
  • 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] thiophene

Uniqueness

2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine is unique due to its combination of a pyrimidine core with acridine-based substituents. This structure imparts distinct photophysical and electronic properties, making it valuable in both biological and industrial applications .

Properties

Molecular Formula

C47H40N4

Molecular Weight

660.8 g/mol

IUPAC Name

10-[4-[6-[4-(9,9-dimethylacridin-10-yl)phenyl]-2-methylpyrimidin-4-yl]phenyl]-9,9-dimethylacridine

InChI

InChI=1S/C47H40N4/c1-31-48-40(32-22-26-34(27-23-32)50-42-18-10-6-14-36(42)46(2,3)37-15-7-11-19-43(37)50)30-41(49-31)33-24-28-35(29-25-33)51-44-20-12-8-16-38(44)47(4,5)39-17-9-13-21-45(39)51/h6-30H,1-5H3

InChI Key

YBDVMYVKYGMMAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=C(C=C2)N3C4=CC=CC=C4C(C5=CC=CC=C53)(C)C)C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C

Origin of Product

United States

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